REACTION_SMILES
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[CH3:12][O:13][CH2:14][C:15]([O:16][CH3:17])=[O:18].[CH3:22][O:23][C:24]([CH3:25])([CH3:26])[CH3:27].[Cl:19][CH2:20][Cl:21].[NH2:1][CH:2]1[CH:3]([CH3:11])[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[ClH:19].[NH2:1][CH:2]1[CH:3]([CH3:11])[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COCC(=O)OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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COC(C)(C)C
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1Cc2ccccc2C1N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1Cc2ccccc2C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][O:13][CH2:14][C:15]([O:16][CH3:17])=[O:18].[CH3:22][O:23][C:24]([CH3:25])([CH3:26])[CH3:27].[Cl:19][CH2:20][Cl:21].[NH2:1][CH:2]1[CH:3]([CH3:11])[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[ClH:19].[NH2:1][CH:2]1[CH:3]([CH3:11])[CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1Cc2ccccc2C1N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1Cc2ccccc2C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |